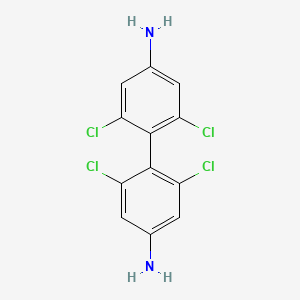
2,6,2',6'-Tetrachloro-benzidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,2’,6’-Tetrachloro-benzidine is an organic compound with the molecular formula C12H8Cl4N2 It is a derivative of benzidine, characterized by the presence of four chlorine atoms attached to the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
2,6,2’,6’-Tetrachloro-benzidine can be synthesized through the reduction of 2,5-dichloronitrobenzene. The reduction process typically involves the use of zinc dust and sodium hydroxide solution. The subsequent rearrangement is carried out using sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the preparation of 2,6,2’,6’-Tetrachloro-benzidine involves the reduction of 2,5-dichloronitrobenzene using a platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere. The tetrachloro hydrazobenzene formed is then reacted with sulfuric acid at elevated temperatures to yield the final product .
化学反応の分析
Types of Reactions
2,6,2’,6’-Tetrachloro-benzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrachloroquinone derivatives.
Reduction: It can be reduced to form hydrazobenzene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and sodium hydroxide are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or ammonia.
Major Products Formed
Oxidation: Tetrachloroquinone derivatives.
Reduction: Tetrachloro hydrazobenzene.
Substitution: Various substituted benzidine derivatives depending on the nucleophile used.
科学的研究の応用
2,6,2’,6’-Tetrachloro-benzidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and staining techniques.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 2,6,2’,6’-Tetrachloro-benzidine involves its interaction with various molecular targets. It can undergo redox reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2’,5,5’-Tetrachloro-benzidine: Another derivative of benzidine with similar chemical properties.
3,3’-Diaminobenzidine: A related compound used in immunohistochemical staining.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: A compound with similar chlorine substitution patterns but different core structure
Uniqueness
2,6,2’,6’-Tetrachloro-benzidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
特性
分子式 |
C12H8Cl4N2 |
|---|---|
分子量 |
322.0 g/mol |
IUPAC名 |
4-(4-amino-2,6-dichlorophenyl)-3,5-dichloroaniline |
InChI |
InChI=1S/C12H8Cl4N2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4H,17-18H2 |
InChIキー |
PTQLPRQTQOOTRL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)N)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



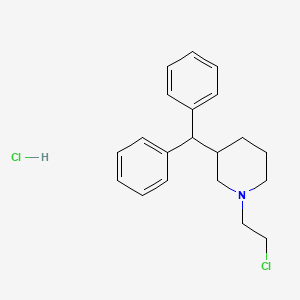
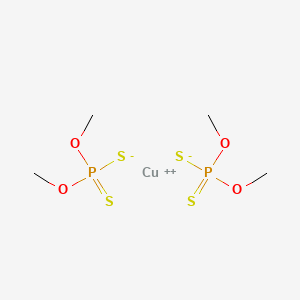
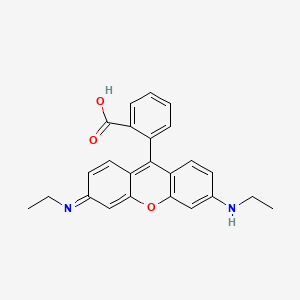

![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
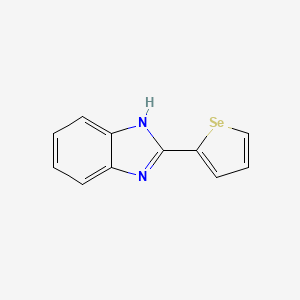
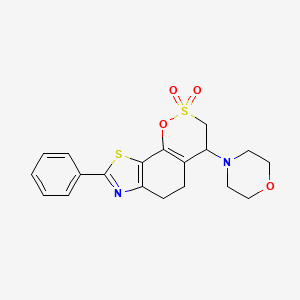
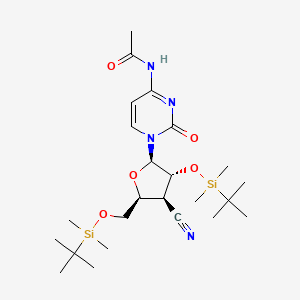
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)

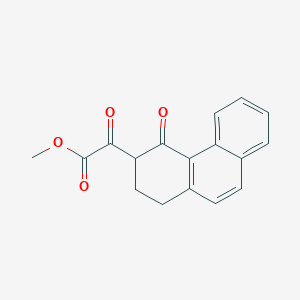
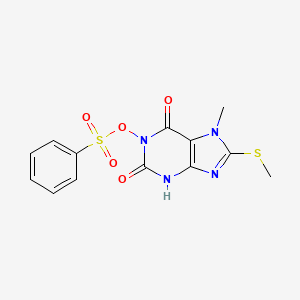
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
